1-(3,5-Dichlorophenyl)-5-Propyl-1H-Pyrazole-4-Carbonyl Chloride
Overview
Description
1-(3,5-Dichlorophenyl)-5-Propyl-1H-Pyrazole-4-Carbonyl Chloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a 3,5-dichlorophenyl group and a propyl chain, along with a carbonyl chloride functional group. Its distinct chemical structure makes it a subject of interest in synthetic chemistry and various scientific research domains.
Preparation Methods
The synthesis of 1-(3,5-Dichlorophenyl)-5-Propyl-1H-Pyrazole-4-Carbonyl Chloride typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 3,5-dichlorobenzoyl chloride with propylhydrazine to form the corresponding hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.
Chemical Reactions Analysis
1-(3,5-Dichlorophenyl)-5-Propyl-1H-Pyrazole-4-Carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common reagents used in these reactions include thionyl chloride, oxalyl chloride, and various nucleophiles like amines and alcohols .
Scientific Research Applications
1-(3,5-Dichlorophenyl)-5-Propyl-1H-Pyrazole-4-Carbonyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays, including antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-5-Propyl-1H-Pyrazole-4-Carbonyl Chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, thereby exerting its biological effects. The pyrazole ring may also interact with various receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)-5-Propyl-1H-Pyrazole-4-Carbonyl Chloride can be compared with other similar compounds, such as:
3,5-Dichlorobenzoyl Chloride: Shares the dichlorophenyl group but lacks the pyrazole ring and propyl chain.
1-(3,5-Dichlorophenyl)-5-Propyl-1H-Pyrazole-4-Carboxylic Acid: Similar structure but with a carboxylic acid group instead of carbonyl chloride.
N-(3,5-Dichlorophenyl)-4,5-Dihydronaphtho[1,2-d]thiazol-2-Amine: Contains the dichlorophenyl group but has a different core structure and functional groups
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-5-propylpyrazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl3N2O/c1-2-3-12-11(13(16)19)7-17-18(12)10-5-8(14)4-9(15)6-10/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOYLCXIRKLUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384028 | |
Record name | 1-(3,5-Dichlorophenyl)-5-Propyl-1H-Pyrazole-4-Carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-64-1 | |
Record name | 1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306936-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Dichlorophenyl)-5-Propyl-1H-Pyrazole-4-Carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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